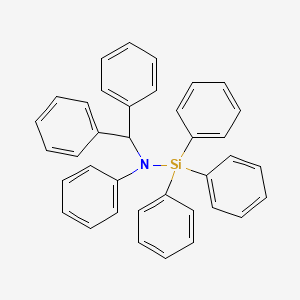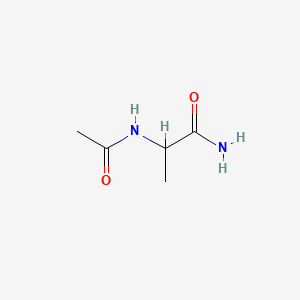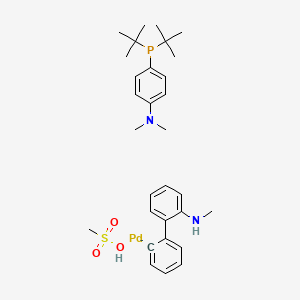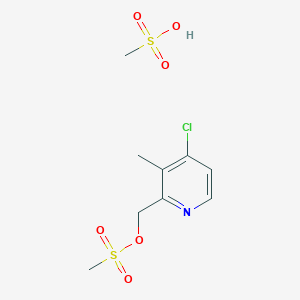![molecular formula C22H16N2O6 B11941158 4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid CAS No. 135463-15-9](/img/structure/B11941158.png)
4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acid, hydroxyl, and imine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the condensation reaction between 4-carboxy-3-hydroxybenzaldehyde and 4-aminobenzaldehyde under acidic conditions. The reaction is followed by a coupling reaction with 2-hydroxybenzoic acid to form the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-biphenylcarboxylic acid: Similar structure but lacks the imine group.
4-(4-Hydroxyphenyl)benzoic acid: Contains a similar aromatic structure but different functional groups.
Uniqueness
4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both imine and hydroxyl groups allows for versatile chemical modifications and interactions.
Properties
CAS No. |
135463-15-9 |
|---|---|
Molecular Formula |
C22H16N2O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[[4-[(4-carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O6/c25-19-9-15(5-7-17(19)21(27)28)23-11-13-1-2-14(4-3-13)12-24-16-6-8-18(22(29)30)20(26)10-16/h1-12,25-26H,(H,27,28)(H,29,30) |
InChI Key |
VIGWPEXTQZCERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)C(=O)O)O)C=NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)

![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)


![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)

![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)


